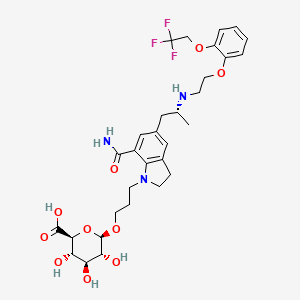
Silodosin-beta,D-glucuronide
概要
説明
Silodosin-beta,D-glucuronide is an active metabolite of Silodosin, a medication primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). This compound is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to Silodosin, enhancing its solubility and facilitating its excretion.
作用機序
Target of Action
Silodosin-beta,D-glucuronide is an active metabolite of the drug Silodosin . The primary target of this compound is the α1A-adrenergic receptor (α1A-AR) . This receptor regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra .
Mode of Action
This compound, like its parent compound Silodosin, acts as a selective antagonist for the α1A-adrenergic receptor . It binds to the α1A subtype with high affinity . By binding to these receptors, it inhibits the action of norepinephrine and epinephrine, leading to the relaxation of smooth muscle in the lower urinary tract .
Biochemical Pathways
The formation of this compound from Silodosin is mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This process is a part of the glucuronidation pathway, a major phase II metabolic pathway in the body. The glucuronidation process makes the compound more water-soluble, facilitating its excretion from the body .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to those of its parent compound, Silodosin . Silodosin is orally active, and its bioavailability is around 32% . It is metabolized in the liver, primarily through glucuronidation mediated by UGT2B7 to form this compound . The elimination half-life of Silodosin is approximately 13.3 ± 8.07 hours .
Result of Action
The action of this compound results in the relaxation of smooth muscle in the lower urinary tract . This leads to an improvement in urinary symptoms and alleviation of bladder outlet obstruction . These effects are beneficial in the treatment of symptoms associated with benign prostatic hyperplasia (BPH) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce UGT2B7 could potentially affect the formation of this compound from Silodosin . Additionally, factors such as the patient’s age, liver function, and renal function could also influence the drug’s pharmacokinetics and overall efficacy .
生化学分析
Biochemical Properties
Silodosin-beta,D-glucuronide plays a significant role in biochemical reactions as an active metabolite of silodosin. It interacts with alpha-1A adrenergic receptors, albeit with lower affinity compared to its parent compound . The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) is primarily responsible for the formation of this compound from silodosin . This interaction is crucial for the metabolism and subsequent excretion of silodosin, highlighting the importance of this compound in the drug’s pharmacokinetic profile.
Cellular Effects
This compound influences various cellular processes, particularly in the context of its parent compound’s therapeutic effects. It affects cell signaling pathways by interacting with alpha-1A adrenergic receptors, leading to the relaxation of smooth muscle cells in the prostate and bladder neck This interaction helps alleviate symptoms of benign prostatic hyperplasia
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-1A adrenergic receptors, albeit with lower affinity than silodosin . This binding leads to the inhibition of receptor activity, resulting in the relaxation of smooth muscle cells. The formation of this compound through glucuronidation by UGT2B7 is a critical step in the metabolism of silodosin, ensuring its proper excretion from the body . This process also highlights the importance of enzyme-substrate interactions in the drug’s pharmacokinetics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At therapeutic doses, the compound effectively relaxes smooth muscle cells, alleviating symptoms of benign prostatic hyperplasia . At higher doses, this compound may exhibit toxic or adverse effects, including hypotension and dizziness . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its formation by UGT2B7-mediated glucuronidation . This process is crucial for the metabolism and excretion of silodosin, ensuring its proper clearance from the body. Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these pathways is vital for comprehending the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is primarily distributed in the liver and kidneys, where it undergoes further metabolism and excretion . These interactions are crucial for understanding the compound’s localization and accumulation in different tissues, which can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound is primarily localized in the cytoplasm, where it interacts with alpha-1A adrenergic receptors and other biomolecules . This localization is essential for understanding the compound’s activity and function at the cellular level, as well as its potential impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-beta,D-glucuronide involves the glucuronidation of Silodosin. This reaction typically requires the use of UDP-glucuronosyltransferase (UGT) isoform UGT2B7, which catalyzes the transfer of glucuronic acid to Silodosin. The reaction conditions are carefully controlled to avoid undesired by-products, such as orthoesters, which can form under standard glycosylation conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors containing microorganisms or cell lines that express the UGT2B7 enzyme. The process involves the fermentation of these cells, followed by the extraction and purification of the glucuronide metabolite.
化学反応の分析
Types of Reactions: Silodosin-beta,D-glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to the nitrogen atom in Silodosin.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and UGT2B7 enzyme. The reaction is typically carried out in a buffered aqueous solution at physiological pH to mimic the conditions in the human liver.
Major Products Formed: The major product of this reaction is this compound, which is more water-soluble and easier to excrete than the parent compound, Silodosin.
科学的研究の応用
Chemistry: Silodosin-beta,D-glucuronide is used in chemical research to study the metabolism and pharmacokinetics of Silodosin. It helps in understanding how the drug is processed in the body and its potential interactions with other compounds.
Biology: In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism. It provides insights into how the body detoxifies and eliminates drugs.
Medicine: this compound is used in the development of new therapeutic agents. Its improved solubility and excretion profile make it a valuable compound in drug formulation.
Industry: In the pharmaceutical industry, this compound is used to produce Silodosin-based medications. Its role in enhancing drug solubility and bioavailability is crucial for the development of effective treatments.
類似化合物との比較
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Alfuzosin: Similar in function to Silodosin, used for the same indications.
Doxazosin: Another medication in the same class, used for treating hypertension and BPH.
Uniqueness: Silodosin-beta,D-glucuronide is unique in its enhanced solubility and excretion profile compared to its parent compound, Silodosin. This makes it more effective in drug formulation and reduces the risk of side effects associated with poor drug solubility.
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F3N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879396-70-0 | |
| Record name | KMD-3213G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KMD-3213G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


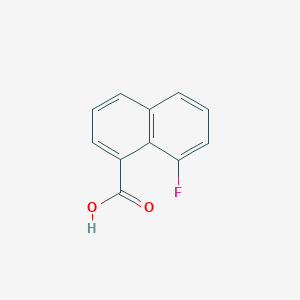
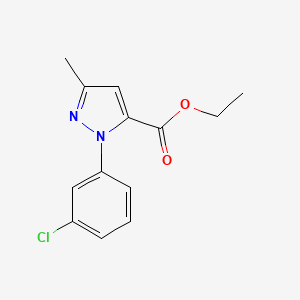
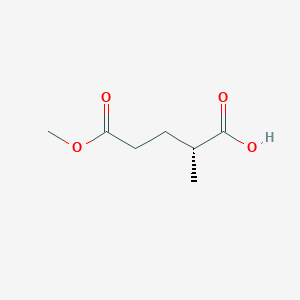
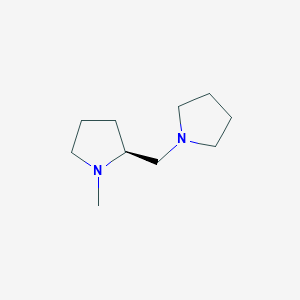

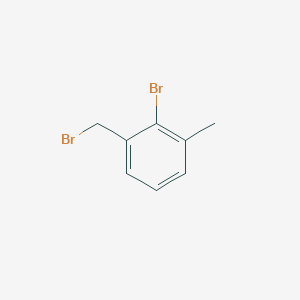
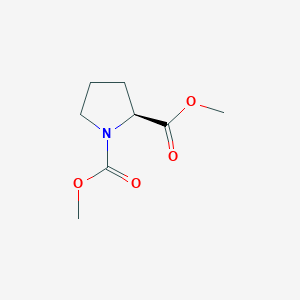
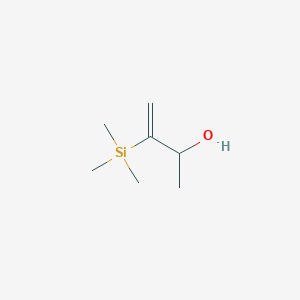

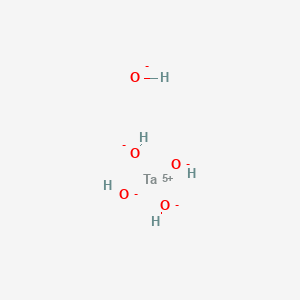
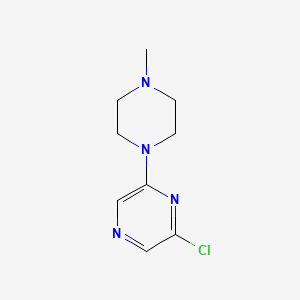
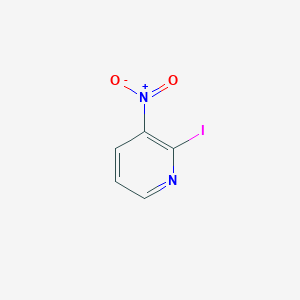
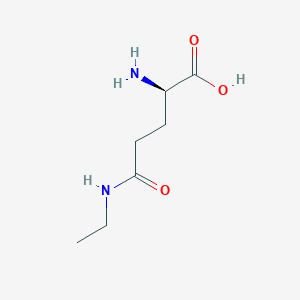
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
